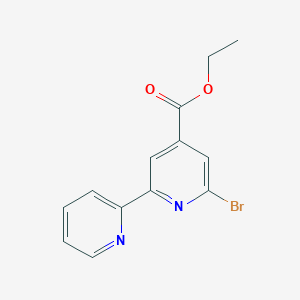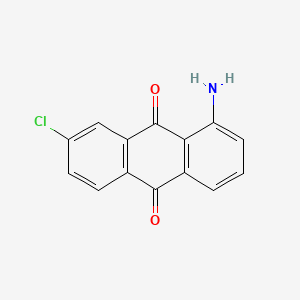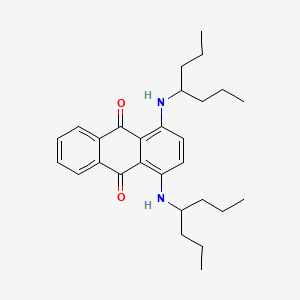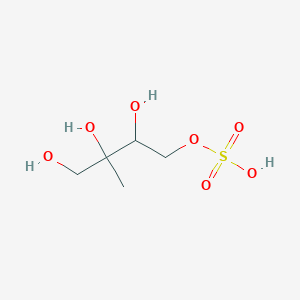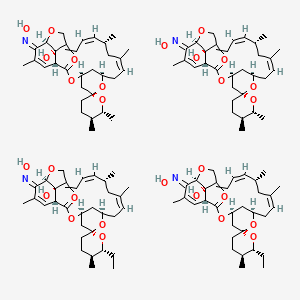
Milbemycinoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milbemycin oxime is a semi-synthetic derivative of milbemycin A3 and A4, which are macrocyclic lactones produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis . This compound is widely used as a broad-spectrum antiparasitic agent in veterinary medicine due to its efficacy against a variety of parasites, including nematodes and mites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of milbemycin oxime involves the extraction of milbemycins from the fermentation broth of Streptomyces species. The extracted milbemycins are then subjected to semi-synthetic modifications to produce milbemycin oxime . The process typically includes the following steps:
Fermentation: Streptomyces species are cultured under specific conditions to produce milbemycins.
Extraction: The fermentation broth is processed to extract milbemycins using solvents like normal heptane.
Modification: The extracted milbemycins undergo chemical modifications, including oximation, to produce milbemycin oxime.
Industrial Production Methods
Industrial production of milbemycin oxime follows similar steps but on a larger scale. Optimization of fermentation conditions, such as the concentration of fructose and the carbon-nitrogen ratio, significantly affects the yield of milbemycins . Advanced techniques like metabolic engineering and combinatorial biosynthesis are employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Milbemycin oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of milbemycin oxime can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Milbemycin oxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of macrocyclic lactones.
Biology: It is used to investigate the biological pathways and mechanisms of action of antiparasitic agents.
Medicine: It is widely used in veterinary medicine to treat parasitic infections in pets.
Industry: It is used in the agricultural industry as an insecticide and acaricide.
Mechanism of Action
Milbemycin oxime exerts its effects by binding to specific sites on the parasite’s cells, increasing the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to the opening of glutamate-gated chloride channels, resulting in hyperpolarization of the cells and blocking signal transfer . This ultimately causes neuro-paralysis and death of the parasites .
Comparison with Similar Compounds
Milbemycin oxime is structurally and chemically related to avermectins, another group of macrocyclic lactones produced by Streptomyces avermitilis . Both compounds share similar mechanisms of action and are used as antiparasitic agents. milbemycin oxime has a longer half-life and a broader spectrum of activity compared to avermectins . Other similar compounds include:
Ivermectin: A semi-synthetic derivative of avermectin with potent antiparasitic activity.
Doramectin: Another derivative of avermectin used in veterinary medicine.
Eprinomectin: A derivative of avermectin with a broad spectrum of activity against parasites.
Milbemycin oxime’s unique properties, such as its longer half-life and broader spectrum of activity, make it a valuable tool in the control and prevention of parasitic infestations .
Properties
Molecular Formula |
C126H176N4O28 |
|---|---|
Molecular Weight |
2194.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28+;8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27+;7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
InChI Key |
LKMMLHTWKLEARD-KWBONRHLSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
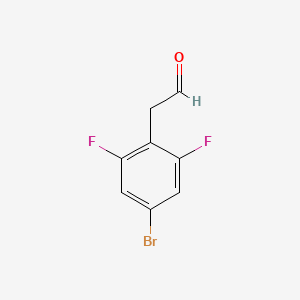
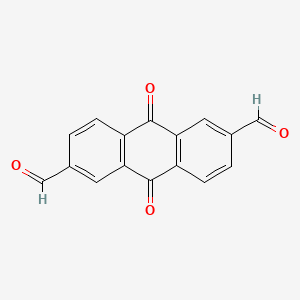
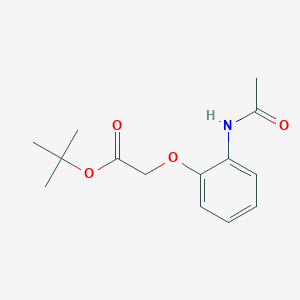
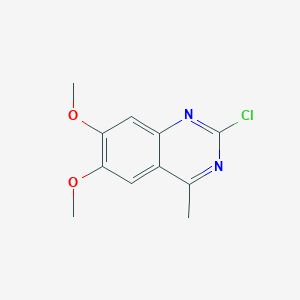
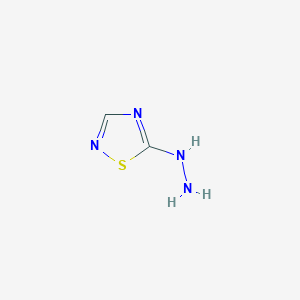
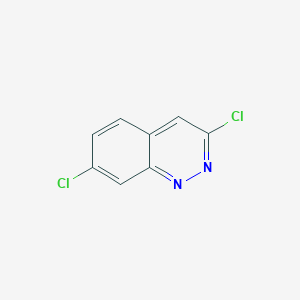
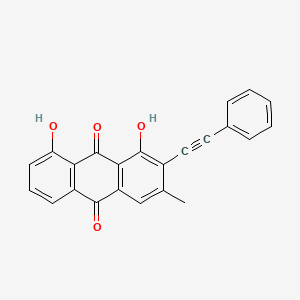
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
